molecular formula C13H12FN5O3S B2889643 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 2034597-64-1

3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2889643
CAS No.: 2034597-64-1
M. Wt: 337.33
InChI Key: ANTYJFFIOJDWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It is part of a class of compounds that have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is an electron-rich five-membered ring fused to an electron-deficient six-membered ring . This structure is considered underexploited among heme-binding moieties .

Scientific Research Applications

Anticonvulsant Activity Compounds with the 1,2,4-triazolo[4,3-a]pyrazine structure have been synthesized and tested for their anticonvulsant properties. Research has shown that certain compounds within this family exhibit potent activity against maximal electroshock-induced seizures in rats, suggesting their potential utility in developing new anticonvulsant medications (Kelley et al., 1995).

Antimicrobial and Antifungal Activities New derivatives of the pyrazoline and pyrazole families, which include the benzenesulfonamide moiety, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This research underlines the potential of these compounds in creating new treatments for infectious diseases (Hassan, 2013).

Herbicidal Activity Compounds related to the triazolo[1,5-a]pyridine-2-sulfonamide framework have been prepared and demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural applications to control unwanted plant growth (Moran, 2003).

COX-2 Inhibition for Anti-inflammatory Applications The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have identified compounds with potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Such findings are crucial for the development of new anti-inflammatory drugs with fewer side effects than existing medications (Hashimoto et al., 2002).

Synthetic Methodology and Intermediate Utility The compound 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine represents an important intermediate in synthesizing biologically active compounds, highlighting the significance of this chemical family in pharmaceutical research and development (Zhang et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 . These proteins play crucial roles in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .

Mode of Action

The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 . This binding inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound can disrupt the processes of cell growth and angiogenesis, leading to the suppression of tumor growth . Additionally, it has been found to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

Similar compounds have been reported to be orally active, suggesting good absorption and bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and angiogenesis, leading to the suppression of tumor growth . Additionally, the compound induces apoptosis in HT-29 cells, leading to cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthesis of the compound can be affected by the choice of starting materials and reaction conditions . Furthermore, contamination with N-nitrosamines has been reported in similar compounds, which could potentially affect the compound’s safety and efficacy .

Future Directions

The compound “3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide” represents a novel class of potential IDO1 inhibitors, which could be a promising strategy in cancer immunotherapy . Future research could focus on further optimizing the potency of these compounds, assessing their in vivo metabolic stability, and evaluating their selectivity with respect to other heme-containing enzymes .

Properties

IUPAC Name

3-fluoro-4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3S/c1-8-2-3-9(6-10(8)14)23(21,22)16-7-11-17-18-12-13(20)15-4-5-19(11)12/h2-6,16H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYJFFIOJDWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.